An In-depth Technical Guide to 2-(4-Bromophenyl)-5,5-dimethyl-1,3,2-dioxaborinane: Properties, Synthesis, and Applications
An In-depth Technical Guide to 2-(4-Bromophenyl)-5,5-dimethyl-1,3,2-dioxaborinane: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and key applications of 2-(4-Bromophenyl)-5,5-dimethyl-1,3,2-dioxaborinane. This arylboronic acid neopentyl glycol ester is a vital building block in modern organic synthesis, particularly in the formation of carbon-carbon bonds through palladium-catalyzed cross-coupling reactions.
Core Properties
2-(4-Bromophenyl)-5,5-dimethyl-1,3,2-dioxaborinane, a stable and crystalline solid, serves as a key reagent in synthetic organic chemistry. Its properties are summarized below.
| Property | Value | Reference |
| IUPAC Name | 2-(4-bromophenyl)-5,5-dimethyl-1,3,2-dioxaborinane | [1] |
| Synonyms | 4-Bromophenylboronic acid neopentyl glycol cyclic ester, 4-Bromobenzeneboronic acid neopentyl glycol ester | [1] |
| CAS Number | 183677-71-6 | [2][3] |
| Molecular Formula | C₁₁H₁₄BBrO₂ | [1][4] |
| Molecular Weight | 268.95 g/mol | [5] |
| Appearance | White to off-white solid | |
| Purity | Typically >98% | [2] |
Note: Some physical properties are reported for the closely related pinacol ester, 2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and are expected to be similar for the neopentyl glycol ester.
| Physical Property (Pinacol Ester Analogue) | Value |
| Melting Point | 69.0 to 73.0 °C |
| Boiling Point | 331 °C at 760 mmHg |
| Density | 1.297 g/cm³ |
Spectroscopic Data
| Nucleus | Expected Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H NMR | ~7.7 | Doublet | Ar-H (ortho to Boron) |
| ~7.5 | Doublet | Ar-H (meta to Boron) | |
| ~3.7 | Singlet | O-CH₂ | |
| ~1.0 | Singlet | C(CH₃)₂ | |
| ¹³C NMR | ~137 | Singlet | Ar-C (ipso to Boron) |
| ~132 | Singlet | Ar-C (ortho to Boron) | |
| ~128 | Singlet | Ar-C (meta to Boron) | |
| ~125 | Singlet | Ar-C (para to Boron) | |
| ~72 | Singlet | O-CH₂ | |
| ~32 | Singlet | C(CH₃)₂ | |
| ~22 | Singlet | C(CH₃)₂ | |
| ¹¹B NMR | ~20-30 | Broad Singlet | B |
Experimental Protocols
Synthesis of 2-(4-Bromophenyl)-5,5-dimethyl-1,3,2-dioxaborinane
This protocol describes a common method for the synthesis of arylboronic acid neopentyl glycol esters from the corresponding boronic acid.
Materials:
-
4-Bromophenylboronic acid
-
Neopentyl glycol (2,2-dimethyl-1,3-propanediol)
-
Toluene
-
Anhydrous magnesium sulfate (optional)
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add 4-bromophenylboronic acid (1 equivalent) and neopentyl glycol (1.05-1.1 equivalents).[6]
-
Add toluene to the flask to create a suspension that can be efficiently stirred.
-
Heat the mixture to reflux with vigorous stirring. Water will be collected in the Dean-Stark trap as the reaction proceeds.[6]
-
Continue refluxing until no more water is collected, indicating the completion of the esterification reaction.
-
Cool the reaction mixture to room temperature.
-
(Optional) Add anhydrous magnesium sulfate to remove any residual water and stir for 30 minutes.
-
Filter the mixture to remove any solids.
-
Remove the toluene under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel.
Caption: Synthesis workflow for 2-(4-Bromophenyl)-5,5-dimethyl-1,3,2-dioxaborinane.
Suzuki-Miyaura Cross-Coupling Reaction
This compound is a key substrate in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds. The following is a general experimental protocol.[7][8]
Materials:
-
2-(4-Bromophenyl)-5,5-dimethyl-1,3,2-dioxaborinane
-
Aryl or vinyl halide/triflate
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent system (e.g., Toluene/Water, Dioxane/Water, DMF)
Equipment:
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and stir bar
-
Heating plate or oil bath
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the aryl or vinyl halide/triflate (1 equivalent), 2-(4-Bromophenyl)-5,5-dimethyl-1,3,2-dioxaborinane (1.1-1.5 equivalents), the palladium catalyst (0.01-0.05 equivalents), and the base (2-3 equivalents).[7]
-
Add the degassed solvent system to the flask.
-
Heat the reaction mixture with stirring to the desired temperature (typically 80-110 °C).[7]
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Add water and an organic solvent (e.g., ethyl acetate) to the reaction mixture and transfer to a separatory funnel.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired biaryl compound.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Safety and Handling
2-(4-Bromophenyl)-5,5-dimethyl-1,3,2-dioxaborinane and related boronic acid derivatives should be handled with care in a well-ventilated fume hood.[9] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area with copious amounts of water. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.[2]
Applications in Research and Development
The primary application of 2-(4-Bromophenyl)-5,5-dimethyl-1,3,2-dioxaborinane is as a coupling partner in the Suzuki-Miyaura reaction. This reaction is a cornerstone of modern organic synthesis and is widely used in the pharmaceutical, agrochemical, and materials science industries for the construction of complex molecules. The bromo-substituent on the phenyl ring allows for further functionalization, making this reagent a versatile building block for the synthesis of a wide array of compounds with potential biological activity or unique material properties.[2]
References
- 1. pschemicals.com [pschemicals.com]
- 2. 2-(4-Bromophenyl)-5,5-dimethyl-1,3,2-dioxaborinane [synhet.com]
- 3. alchempharmtech.com [alchempharmtech.com]
- 4. 1,3,2-Dioxaborinane,2-(4-bromophenyl)-5,5-dimethyl- | CAS 183667-71-6 | Chemical-Suppliers [chemical-suppliers.eu]
- 5. 2-(4-FLUOROPHENYL)-5,5-DIMETHYL-1,3,2-DIOXABORINANE | 225916-39-2 [chemicalbook.com]
- 6. orgsyn.org [orgsyn.org]
- 7. m.youtube.com [m.youtube.com]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. chemicalbook.com [chemicalbook.com]
